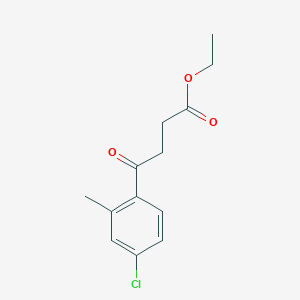
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 . It has an average mass of 256.245 Da and a monoisotopic mass of 256.091095 Da . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone consists of a 1,3-dioxan-2-yl group attached to a propiophenone moiety, which is further substituted with two fluorine atoms .Physical And Chemical Properties Analysis
The boiling point of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is predicted to be 340.6±17.0 °C . The density is predicted to be 1.090±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A study by Joshi, Sharma, and Sinha (2005) demonstrates the semisynthesis of natural methoxylated propiophenones, including the use of 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone in microwave- and ultrasound-assisted reactions (Joshi, Sharma, & Sinha, 2005).
Reaction Mechanisms and Catalysis :
- Griffith et al. (2006) explored the unique reactivity of difluorinated alkenoates, which can react rapidly with furans in the presence of a tin(IV) catalyst. This highlights the distinct chemical behavior of compounds like 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Griffith et al., 2006).
Organic Synthesis and Functionalization :
- Thomoson and Dolbier (2013) discussed using fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxyarenes, indicating potential routes for synthesizing or modifying compounds like 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Thomoson & Dolbier, 2013).
Protecting and Activating Groups in Amine Synthesis :
- Sakamoto et al. (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a sulfonating agent for amines, which could be relevant in the context of synthesizing or modifying similar compounds (Sakamoto et al., 2006).
Applications in Materials Science :
- Krebs and Jensen (2003) presented the synthesis of versatile fluorine compounds for conducting polymer research, which could be applicable to the study or modification of 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Krebs & Jensen, 2003).
Propiedades
IUPAC Name |
1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMIANQLEJVFFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645956 |
Source


|
| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-24-9 |
Source


|
| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)









